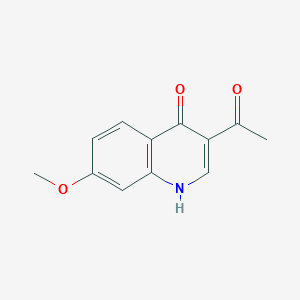
3-(1-ethylpyrrolidin-2-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Ethylpyrrolidin-2-yl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The addition of the 1-ethylpyrrolidin-2-yl group enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethylpyrrolidin-2-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the 1-ethylpyrrolidin-2-yl group. One common method starts with the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequently, the 1-ethylpyrrolidin-2-yl group can be introduced via nucleophilic substitution or reductive amination reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can significantly improve the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can modify the pyrrolidine ring, potentially leading to the formation of different stereoisomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole core .
科学研究应用
3-(1-Ethylpyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
作用机制
The mechanism of action of 3-(1-ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets. For example, the compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways .
相似化合物的比较
3-(1-Methylpyrrolidin-2-yl)-1H-indole: Similar structure but with a methyl group instead of an ethyl group.
3-(1-Ethylpyrrolidin-2-yl)pyridine: Similar pyrrolidine substitution but with a pyridine ring instead of an indole ring.
Uniqueness: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct pharmacological properties. The ethyl group on the pyrrolidine ring can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy .
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
3-(1-ethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3 |
InChI 键 |
PWMNSDRIYDELME-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC1C2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


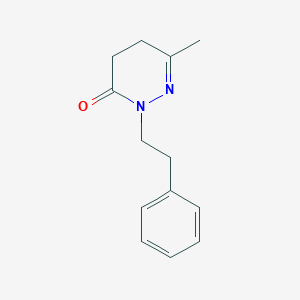

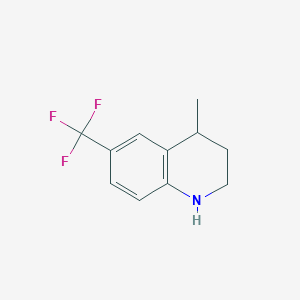
![3-Ethyl-9H-furo[3,4-b]chromen-9-one](/img/structure/B11888775.png)

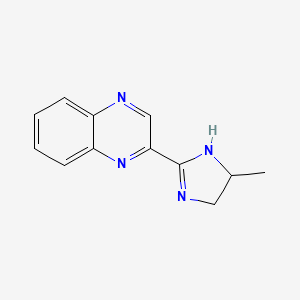
![3-(4-Fluorophenyl)imidazo[1,2-A]pyridine](/img/structure/B11888792.png)
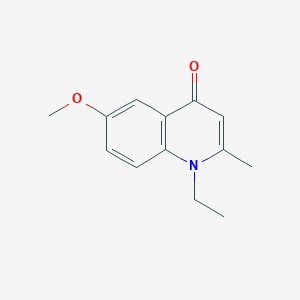
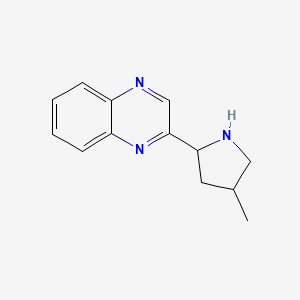

![2',3',4',9'-Tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11888805.png)
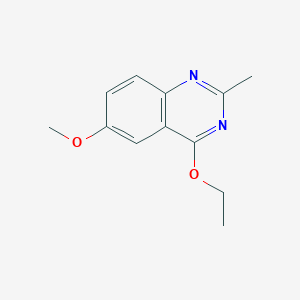
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine dihydrochloride](/img/structure/B11888822.png)
